Cas no 88327-91-7 (4-(pyrrolidine-1-sulfonyl)aniline)

4-(pyrrolidine-1-sulfonyl)aniline structure
88327-91-7 structure
Product Name:4-(pyrrolidine-1-sulfonyl)aniline
Numero CAS:88327-91-7
MF:C10H14N2O2S
MW:226.295361042023
MDL:MFCD00277212
CID:732782
PubChem ID:535805
Update Time:2024-10-26

4-(pyrrolidine-1-sulfonyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(Pyrrolidin-1-ylsulfonyl)aniline
    • 4-(PYRROLIDINE-1-SULFONYL)PHENYLAMINE
    • 4-(Pyrrolidine-1-sulfonyl)-phenylamine
    • 4-(tetrahydro-1H-pyrrol-1-ylsulfonyl)aniline
    • 4-pyrrolidin-1-ylsulfonylaniline
    • Benzenamine,4-(1-pyrrolidinylsulfonyl)-
    • 4-(pyrrolidine-1-sulfonyl)aniline
    • 4-(1-Pyrrolidinylsulfonyl)benzenamine (ACI)
    • Pyrrolidine, 1-[(4-aminophenyl)sulfonyl]- (9CI)
    • 1-(4-Aminobenzenesulfonyl)pyrrolidine
    • 1-(4-Aminophenylsulfonyl)pyrrolidine
    • 3-(Pyrrolidine-4-sulfonyl)phenylamine
    • 4-(Pyrrolidinosulfonyl)aniline
    • 4-(Pyrrolidinosulfonyl)phenylamine
    • N-(4-Aminophenylsulfonyl)pyrrolidine
    • 88327-91-7
    • STK083485
    • SMR000015711
    • 4-(pyrrolidine-1-sulfonyl)-phenylamine, AldrichCPR
    • LS-01042
    • A842453
    • Oprea1_480668
    • ALBB-000059
    • 4-(pyrrolidin-1-ylsulphonyl)-aniline
    • F71585
    • F1443-5503
    • VU0034698-5
    • MixCom1_000046
    • SY079241
    • DTXSID70336722
    • Maybridge1_000024
    • A843297
    • MLS000103405
    • MFCD00277212
    • 4-(tetrahydro-1h-pyrrol-1-ylsulphonyl)aniline
    • CHEMBL1302214
    • AKOS000115555
    • EN300-02197
    • 4-(tetrahydro-(1H)-pyrrol-1-ylsulfonyl)aniline
    • Oprea1_271109
    • 4-(1-Pyrrolidinylsulfonyl)aniline #
    • HMS2258I24
    • SCHEMBL655768
    • Z56792398
    • 4-(1-Pyrrolidinylsulfonyl)aniline
    • MDL: MFCD00277212
    • Inchi: 1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2
    • Chiave InChI: JTIWXDLCUZTDFM-UHFFFAOYSA-N
    • Sorrisi: O=S(N1CCCC1)(C1C=CC(N)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 226.07800
  • Massa monoisotopica: 226.07759887g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 71.8Ų

Proprietà sperimentali

  • PSA: 71.78000
  • LogP: 2.65320

4-(pyrrolidine-1-sulfonyl)aniline Informazioni sulla sicurezza

  • Codice categoria di pericolo: 36/37/38-36
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT

4-(pyrrolidine-1-sulfonyl)aniline Dati doganali

  • CODICE SA:2935009090
  • Dati doganali:

    Codice doganale cinese:

    2935009090

    Panoramica:

    2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

4-(pyrrolidine-1-sulfonyl)aniline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
014170-1g
4-(Pyrrolidine-1-sulfonyl)aniline
88327-91-7 95%
1g
£37.00 2022-03-01
Fluorochem
014170-5g
4-(Pyrrolidine-1-sulfonyl)aniline
88327-91-7 95%
5g
£139.00 2022-03-01
Fluorochem
014170-25g
4-(Pyrrolidine-1-sulfonyl)aniline
88327-91-7 95%
25g
£525.00 2022-03-01
Alichem
A109007857-25g
4-(Pyrrolidin-1-ylsulfonyl)aniline
88327-91-7 95%
25g
$577.83 2023-08-31
Chemenu
CM112572-25g
4-(pyrrolidin-1-ylsulfonyl)aniline
88327-91-7 95%
25g
$525 2021-08-06
TRC
B525098-10mg
4-(Pyrrolidin-1-ylsulfonyl)aniline
88327-91-7
10mg
$ 50.00 2022-06-07
TRC
B525098-50mg
4-(Pyrrolidin-1-ylsulfonyl)aniline
88327-91-7
50mg
$ 65.00 2022-06-07
TRC
B525098-100mg
4-(Pyrrolidin-1-ylsulfonyl)aniline
88327-91-7
100mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
012086-500mg
4-(Pyrrolidine-1-sulfonyl)-phenylamine
88327-91-7
500mg
421CNY 2021-05-08
Chemenu
CM112572-5g
4-(pyrrolidin-1-ylsulfonyl)aniline
88327-91-7 95%
5g
$*** 2023-05-29

4-(pyrrolidine-1-sulfonyl)aniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  24 h, rt
Riferimento
Optimization of norbornyl-based carbocyclic nucleoside analogs as cyclin-dependent kinase 2 inhibitors
Koepruelueoglu, Cemal; et al, Journal of Molecular Recognition, 2020, 33(8),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, reflux
Riferimento
Synthesis of novel sulfonamide azoles via C-N cleavage of sulfonamides by azole ring and relational antimicrobial study
Zhang, Hui-Zhen; et al, New Journal of Chemistry, 2015, 39(7), 5776-5796

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, reflux
Riferimento
Synthesis of novel sulfonamide azoles via C-N cleavage of sulfonamides by azole ring and relational antimicrobial study
Zhang, Hui-Zhen; et al, New Journal of Chemistry, 2015, 39(7), 5776-5796

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
Riferimento
High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors
Myers, Stephanie M.; et al, ACS Combinatorial Science, 2016, 18(8), 444-455

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
Riferimento
High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors
Myers, Stephanie M.; et al, ACS Combinatorial Science, 2016, 18(8), 444-455

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
Riferimento
Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase
Xu, Tian-Ying; et al, Scientific Reports, 2015, 5,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
Synthesis of potential plant protective agents and pesticides from substituted anilines
Kempter, Gerhard; et al, Wissenschaftliche Zeitschrift der Paedagogischen Hochschule Karl Liebknecht Potsdam, 1983, 27(1), 101-20

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Potassium bromide Catalysts: Nickel acetate ,  4,4′-Dimethyl-2,2′-bipyridine Solvents: Tetrahydrofuran ,  Dimethylacetamide ;  24 h, 85 °C
Riferimento
Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts
Song, Geyang; et al, ACS Catalysis, 2022, 12(24), 15590-15599

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  1 h, 0 °C; 1 h, 0 °C → 60 °C
2.1 Reagents: Ammonium hydroxide Solvents: Acetone ;  0 °C; 1 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, reflux
Riferimento
Synthesis of novel sulfonamide azoles via C-N cleavage of sulfonamides by azole ring and relational antimicrobial study
Zhang, Hui-Zhen; et al, New Journal of Chemistry, 2015, 39(7), 5776-5796

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Acetone ;  0 °C; 1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  10 h, reflux
Riferimento
Synthesis of novel sulfonamide azoles via C-N cleavage of sulfonamides by azole ring and relational antimicrobial study
Zhang, Hui-Zhen; et al, New Journal of Chemistry, 2015, 39(7), 5776-5796

4-(pyrrolidine-1-sulfonyl)aniline Raw materials

4-(pyrrolidine-1-sulfonyl)aniline Preparation Products

4-(pyrrolidine-1-sulfonyl)aniline Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88327-91-7)4-(pyrrolidine-1-sulfonyl)aniline
Numero d'ordine:A842542
Stato delle scorte:in Stock
Quantità:5g/10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:56
Prezzo ($):166.0/297.0/589.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88327-91-7)4-(pyrrolidine-1-sulfonyl)aniline
A842542
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):166.0/297.0/589.0
Email